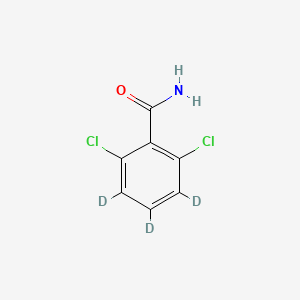

2,6-Dichlorobenzamide-3,4,5-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H5Cl2NO |

|---|---|

Molecular Weight |

193.04 g/mol |

IUPAC Name |

2,6-dichloro-3,4,5-trideuteriobenzamide |

InChI |

InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D |

InChI Key |

JHSPCUHPSIUQRB-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)C(=O)N)Cl)[2H] |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 2,6-Dichlorobenzamide-3,4,5-d3 in the Precise Quantification of a Key Environmental Contaminant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly in environmental monitoring and drug development, the precise and accurate quantification of trace-level compounds is paramount. 2,6-Dichlorobenzamide (BAM) is a primary and persistent degradation product of the herbicide dichlobenil, and its presence in soil and groundwater is a significant environmental concern. To achieve reliable quantification of BAM, especially at the low concentrations often found in environmental samples, stable isotope-labeled internal standards are indispensable. This technical guide details the critical role and application of 2,6-Dichlorobenzamide-3,4,5-d3 (BAM-d3), a deuterated analog of BAM, as an internal standard in analytical methodologies.

Core Application: An Internal Standard for Isotope Dilution Mass Spectrometry

This compound serves as an ideal internal standard for the quantitative analysis of BAM in various matrices, most notably in water samples. Its application is primarily centered around isotope dilution mass spectrometry (IDMS), a powerful technique that significantly improves the accuracy and precision of quantification by mitigating matrix effects and variations in sample preparation and instrument response.

The principle of its use is straightforward: a known amount of BAM-d3 is added to a sample prior to any processing steps. Because BAM-d3 is chemically identical to the native BAM, it experiences the same losses during extraction, concentration, and analysis. By measuring the ratio of the mass spectrometric signal of the native BAM to that of the added BAM-d3, a highly accurate concentration of the analyte can be determined, effectively correcting for any procedural inconsistencies. This approach is particularly crucial for complex matrices where significant signal suppression or enhancement can occur in the mass spectrometer's ion source.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its application in the analysis of 2,6-Dichlorobenzamide.

| Parameter | Value | Reference |

| Internal Standard | This compound | [1] |

| CAS Number | 1219804-28-0 | [1] |

| Purity | 98.2% | [1] |

| Analyte | 2,6-Dichlorobenzamide (BAM) | [1] |

| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | [1] |

| Limit of Detection (LOD) | 2 ng/L | [1] |

| Limit of Quantification (LOQ) | 6.8 ng/L | [1] |

| Internal Standard Spiking Concentration (post-SPE) | 1 µg/L | [1] |

| Recovery (Solid-Phase Extraction) | 96% | [1] |

Experimental Protocol: Quantification of 2,6-Dichlorobenzamide in Water Samples using UPLC-MS/MS with this compound Internal Standard

This section provides a detailed methodology for the analysis of BAM in water samples, adapted from established research protocols.[1]

Materials and Reagents

-

Standards:

-

2,6-Dichlorobenzamide (BAM), analytical grade (98.5% purity)

-

This compound (BAM-d3), analytical grade (98.2% purity)

-

-

Solvents:

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

-

Solid-Phase Extraction (SPE) Cartridges: Appropriate for the extraction of polar compounds from aqueous matrices (e.g., Oasis HLB).

Preparation of Standard Solutions

-

Stock Solutions: Prepare individual stock solutions of BAM and BAM-d3 in methanol at a concentration of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of BAM by diluting the stock solution with a suitable solvent (e.g., methanol/water).

-

Internal Standard Spiking Solution: Prepare a working solution of BAM-d3 at a concentration that, when added to the samples, will result in a final concentration of 1 µg/L after the sample preparation and pre-concentration steps.

Sample Preparation (Solid-Phase Extraction)

-

Collect 15 mL of water sample in a falcon tube.

-

Store samples at -18°C until analysis.

-

On the day of analysis, thaw the samples.

-

Take a 15 mL subsample for extraction.

-

Spiking: Add the BAM-d3 internal standard spiking solution to all samples, calibration standards, and quality control samples to achieve a final concentration of 1 µg/L in the final 0.5 mL extract.

-

SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with ultrapure water.

-

Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Elute the retained BAM and BAM-d3 from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 0.5 mL of a suitable solvent compatible with the LC mobile phase.

UPLC-MS/MS Analysis

-

Instrumentation: An ACQUITY UPLC system coupled to a Xevo TQ-S micro triple quadrupole mass spectrometer (or equivalent).

-

Chromatographic Column: A column suitable for the separation of polar compounds (e.g., a C18 reversed-phase column).

-

Mobile Phase: A gradient of two solvents, for example:

-

A: Ultrapure water with 0.1% formic acid

-

B: Acetonitrile or methanol with 0.1% formic acid

-

-

Gradient Program: A suitable gradient program to achieve separation of BAM from matrix components.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both BAM and BAM-d3 for confident identification and quantification. The transition with the highest intensity is typically used for quantification, while the second is used for confirmation.

-

Data Analysis and Quantification

-

Create a calibration curve by plotting the ratio of the peak area of BAM to the peak area of BAM-d3 against the concentration of the BAM calibration standards.

-

Determine the concentration of BAM in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship in the quantification process.

Conclusion

This compound is an essential tool in modern analytical chemistry for the reliable quantification of the environmental pollutant 2,6-Dichlorobenzamide. Its use as an internal standard in isotope dilution mass spectrometry-based methods, such as UPLC-MS/MS, allows for high accuracy and precision by correcting for variations inherent in the analytical process. The detailed protocol provided in this guide serves as a comprehensive resource for researchers and scientists in environmental monitoring and related fields, enabling the generation of high-quality, defensible data.

References

An In-depth Technical Guide to 2,6-Dichlorobenzamide-3,4,5-d3: Chemical Properties, Structure, and Analysis

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2,6-Dichlorobenzamide-3,4,5-d3. It is intended for researchers, scientists, and drug development professionals. This document also delves into the biological degradation of its non-deuterated analogue, 2,6-Dichlorobenzamide (B151250) (BAM), a compound of significant environmental interest.

Chemical Properties and Structure

This compound is the deuterated form of 2,6-Dichlorobenzamide, a known degradation product of the herbicide dichlobenil (B1670455).[1][2][3][4] The incorporation of deuterium (B1214612) isotopes makes it a valuable internal standard for quantitative analysis.[5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its non-deuterated analogue.

| Property | This compound | 2,6-Dichlorobenzamide (non-deuterated) |

| Molecular Formula | C₇H₂D₃Cl₂NO[5] | C₇H₅Cl₂NO[6][7] |

| Molecular Weight | 193.05 g/mol [5][8] | 190.02 g/mol [1] |

| CAS Number | 1219804-28-0[5][8] | 2008-58-4[6][7] |

| Appearance | - | White to pale cream crystals or powder[9] |

| Melting Point | - | 195.0-204.0 °C[9] |

| Water Solubility | - | 2.7 g/L (at 20-25 °C)[10] |

| Log P (octanol/water) | - | 0.77[10] |

| Isotopic Enrichment | 98 atom % D[8] | - |

Chemical Structure

The chemical structure of this compound consists of a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 6, an amide group at position 1, and deuterium atoms at positions 3, 4, and 5.

Figure 1. 2D Chemical Structure of this compound.

Experimental Protocols

Detailed and validated experimental protocols are available for the analysis of the non-deuterated 2,6-Dichlorobenzamide (BAM) in environmental samples.

Analysis of 2,6-Dichlorobenzamide in Water by GC/MS

This method is suitable for the quantitative analysis of 2,6-Dichlorobenzamide in water samples.[14]

2.1.1. Sample Preparation: Solid Phase Extraction (SPE)

-

Pass a 1-liter water sample through a divinylbenzene (B73037) (DVB) solid phase extraction disk under vacuum.

-

Elute the retained 2,6-Dichlorobenzamide from the disk with methylene (B1212753) chloride.

-

Gently concentrate the eluate under a stream of nitrogen, using 1-heptanol (B7768884) as a keeper solvent.

-

Add a known amount of an internal standard, such as 2,4,6-trichlorobenzonitrile, to the concentrated sample for quantitation.

2.1.2. Instrumental Analysis: Gas Chromatography/Mass Spectrometry (GC/MS)

-

GC Column: Restek RTX-200, 30 m x 0.25 mm x 0.5 µm

-

Oven Program: 70°C for 1 min, then ramp at 10°C/min to 270°C and hold for 1 min.

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

MS Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor: m/z 171, 173, 189

2.1.3. Quantitation

Construct a 5-point calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of 2,6-Dichlorobenzamide in the samples is determined from this calibration curve.

Biological Degradation Pathway

2,6-Dichlorobenzamide is a persistent environmental pollutant.[8] However, certain microorganisms, such as Aminobacter sp. MSH1, are capable of degrading this compound.[4] The degradation is initiated by an amidase, followed by a series of enzymatic reactions.

Enzymatic Degradation of 2,6-Dichlorobenzamide

The initial and subsequent steps in the microbial degradation of 2,6-Dichlorobenzamide are outlined below.

The degradation of 2,6-Dichlorobenzamide by Aminobacter sp. MSH1 is initiated by the enzyme BbdA, an amidase that hydrolyzes the amide bond to form 2,6-dichlorobenzoic acid (2,6-DCBA).[1][5] The genes responsible for the subsequent degradation of 2,6-DCBA are located on a separate plasmid, pBAM2.[15][16] A putative mono-oxygenase, BbdD, then hydroxylates 2,6-DCBA to produce 3-hydroxy-2,6-dichlorobenzoate, which is a probable intermediate in the degradation pathway.[16]

Caption: Microbial degradation pathway of 2,6-Dichlorobenzamide.

Experimental and Logical Workflows

Analytical Workflow for 2,6-Dichlorobenzamide Quantification

The following diagram illustrates the typical workflow for the analysis of 2,6-Dichlorobenzamide in an environmental water sample.

Caption: Workflow for the analysis of 2,6-Dichlorobenzamide in water.

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. Amidase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of the amidase BbdA that initiates biodegradation of the groundwater micropollutant 2,6-dichlorobenzamide (BAM) in Aminobacter sp. MSH1 [lirias.kuleuven.be]

- 6. GC-MS analysis of dichlobenil and its metabolites in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. US3444196A - Methods of manufacturing 2,6-dichlorobenzamide - Google Patents [patents.google.com]

- 11. US3576867A - Process for manufacturing 2,6-dichlorobenzamide - Google Patents [patents.google.com]

- 12. US20220396533A1 - Method for preparing deuterated organic compounds - Google Patents [patents.google.com]

- 13. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]

- 14. epa.gov [epa.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Isotopic Purity of 2,6-Dichlorobenzamide-3,4,5-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and the analytical methods for determining the isotopic purity of 2,6-Dichlorobenzamide-3,4,5-d3. This deuterated standard is crucial for accurate quantification in metabolic studies, environmental analysis, and pharmacokinetic research, particularly in isotope dilution mass spectrometry.

Introduction

2,6-Dichlorobenzamide (B151250) (BAM) is a primary and persistent metabolite of the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile).[1][2][3][4][5][6] Its detection in environmental and biological samples necessitates the use of a stable isotope-labeled internal standard for accurate quantification. This compound serves as an ideal internal standard due to its chemical identity with the analyte, allowing for correction of matrix effects and variations in sample processing.[7][8] This guide outlines a plausible synthetic pathway and the rigorous analytical procedures required to verify its isotopic enrichment.

Synthetic Pathway

A common strategy for the synthesis of deuterated aromatic compounds is through hydrogen-deuterium (H/D) exchange on a suitable precursor, followed by functional group manipulation.[8][9] In this proposed pathway, 2,6-dichlorobenzonitrile (B3417380) is deuterated via an acid-catalyzed H/D exchange, followed by hydrolysis to yield the desired this compound.

References

- 1. C and N isotope fractionation during biodegradation of the pesticide metabolite 2,6-dichlorobenzamide (BAM): potential for environmental assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. www2.mst.dk [www2.mst.dk]

- 4. [PDF] C and N isotope fractionation during biodegradation of the pesticide metabolite 2,6-dichlorobenzamide (BAM): potential for environmental assessments. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,6-Dichlorobenzonitrile Degradation Pathway [eawag-bbd.ethz.ch]

- 7. benchchem.com [benchchem.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

Technical Guide: 2,6-Dichlorobenzamide-d3 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the information typically presented in a Certificate of Analysis (CoA) for 2,6-Dichlorobenzamide-d3. This deuterated internal standard is crucial for quantitative bioanalytical studies and other applications requiring a stable, isotopically labeled analog of 2,6-Dichlorobenzamide.

Compound Identification and Specifications

2,6-Dichlorobenzamide-d3 is the deuterated form of 2,6-Dichlorobenzamide, a metabolite of the herbicide dichlobenil. The stable isotope label makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound.

| Identifier | Value | Source |

| Compound Name | 2,6-Dichlorobenzamide-3,4,5-d3 | LGC Standards[1] |

| CAS Number | 1219804-28-0 | LGC Standards[1] |

| Molecular Formula | C₇D₃H₂Cl₂NO | LGC Standards[1] |

| Molecular Weight | 193.05 g/mol | CDN Isotopes[2] |

| Unlabelled CAS Number | 2008-58-4 | LGC Standards[1] |

| Physical and Chemical Properties | Value | Source |

| Appearance | Neat | LGC Standards[1] |

| Isotopic Enrichment | ≥98 atom % D | CDN Isotopes[2] |

| Storage Conditions | Recommended to be stored as specified on the product label and CoA, typically in tightly closed containers at room temperature, protected from light and moisture.[3] | Clinivex[3] |

| Stability | Stable if stored under recommended conditions. Re-analysis for chemical purity is advised after three years.[2] | CDN Isotopes[2] |

Analytical Data

A Certificate of Analysis for 2,6-Dichlorobenzamide-d3 will typically include data from several analytical techniques to confirm the identity, purity, and isotopic enrichment of the compound.

| Analysis | Typical Specification | Purpose |

| Mass Spectrometry (MS) | Conforms to structure | Confirms molecular weight and isotopic distribution. |

| Nuclear Magnetic Resonance (¹H NMR) | Conforms to structure | Confirms the chemical structure and the position of deuterium (B1214612) labeling. |

| High-Performance Liquid Chromatography (HPLC) | ≥98% (by area) | Determines chemical purity. |

| Isotopic Purity | ≥98 atom % D | Quantifies the percentage of deuterium enrichment. |

Experimental Protocols

The following are representative experimental protocols that would be used to generate the data for a Certificate of Analysis.

Mass Spectrometry (MS)

-

Principle: Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition and isotopic enrichment.

-

Methodology: A solution of the sample is introduced into the mass spectrometer. For 2,6-Dichlorobenzamide-d3, techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) are common. The instrument is calibrated using a known standard. The mass spectrum will show a peak corresponding to the molecular ion of the deuterated compound, allowing for confirmation of its mass.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule, including the number and types of hydrogen atoms. In the case of a deuterated compound, the absence of signals at specific chemical shifts confirms the position of deuterium labeling.

-

Methodology: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. The ¹H NMR spectrum is then acquired. For 2,6-Dichlorobenzamide-d3, the spectrum is expected to show signals corresponding to the aromatic protons, with a marked reduction or absence of signals from the deuterated positions.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is used to determine the chemical purity of the compound.

-

Methodology: A solution of the sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis). A mobile phase (a mixture of solvents) is pumped through the column to elute the compound. The retention time and peak area are used to determine the purity of the sample relative to any impurities.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates a typical workflow for generating a Certificate of Analysis for a reference standard like 2,6-Dichlorobenzamide-d3.

Chemical Structure and Isotopic Labeling

This diagram shows the chemical structure of 2,6-Dichlorobenzamide-d3 and its relationship to the non-deuterated parent compound.

References

Technical Guide: 2,6-Dichlorobenzamide-3,4,5-d3 (CAS 1219804-28-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, suppliers, and applications of the deuterated compound 2,6-Dichlorobenzamide-3,4,5-d3 (CAS 1219804-28-0). This compound is primarily utilized as an internal standard in analytical chemistry for the quantification of its non-deuterated analogue, 2,6-Dichlorobenzamide (B151250) (BAM), a significant environmental metabolite of the herbicide dichlobenil.

Core Properties

This compound is a stable isotope-labeled version of 2,6-Dichlorobenzamide. While specific experimental data for the deuterated form is limited, the physicochemical properties of the non-deuterated compound (BAM, CAS: 2008-58-4) provide a strong reference.

Table 1: Physicochemical Properties of 2,6-Dichlorobenzamide (CAS: 2008-58-4)

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO | [1] |

| Molecular Weight | 190.03 g/mol | [1] |

| Melting Point | 196-199 °C | [1][2] |

| Boiling Point | 266.48 °C at 760 mmHg | [1] |

| Water Solubility | 2.7 g/L at 22.5 °C | [1] |

| Appearance | White to brown-gray crystalline powder | [1] |

| logP (Octanol/Water Partition Coefficient) | 2.092 | [3] |

| Vapor Pressure | 0.00862 mmHg at 25°C | [1] |

Table 2: Properties of this compound (CAS: 1219804-28-0)

| Property | Value | Source |

| Molecular Formula | C₇H₂D₃Cl₂NO | Pharmaffiliates |

| Molecular Weight | 193.04 g/mol | Pharmaffiliates |

| Isotopic Purity | Typically ≥98 atom % D | CDN Isotopes |

Synthesis Overview

While a detailed, publicly available synthesis protocol for this compound is not available, likely due to its proprietary nature, the synthesis of the parent compound, 2,6-dichlorobenzamide, is documented. One patented method involves the heating of 1-hydroxy-2,2,6,6-tetrachlorocyclohexane-carbonamide-1 in the presence of a catalyst like zinc chloride to induce the removal of water and hydrochloric acid, leading to the formation of the aromatic ring.[4] The synthesis of the deuterated analogue would involve a similar route, but with the use of deuterated starting materials or solvents.[5][6]

Suppliers

This compound is available from several specialized chemical suppliers for research and development purposes.

Table 3: Commercial Suppliers of CAS 1219804-28-0

| Supplier | Website |

| Clinivex | --INVALID-LINK-- |

| BOC Sciences | --INVALID-LINK-- |

| Pharmaffiliates | --INVALID-LINK-- |

| CDN Isotopes | --INVALID-LINK-- |

| LGC Standards | --INVALID-LINK-- |

| Molport | --INVALID-LINK-- |

| Clearsynth Labs Limited | --INVALID-LINK-- |

Experimental Protocols and Applications

The primary application of this compound is as an internal standard for the quantitative analysis of 2,6-Dichlorobenzamide (BAM) in various matrices, particularly in environmental samples like water and soil.[7] The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification as it accurately accounts for matrix effects and variations in sample preparation and instrument response.[8]

A common and effective sample preparation method for pesticide residue analysis in which this internal standard would be used is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[1][9]

General Experimental Protocol: QuEChERS and LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of BAM in a solid matrix (e.g., soil) using this compound as an internal standard.

1. Sample Preparation and Extraction:

-

Weigh a homogenized sample (e.g., 10-15 g of soil) into a 50 mL centrifuge tube.

-

Add a known volume of water to hydrate (B1144303) the sample.

-

Spike the sample with a known concentration of this compound solution in a suitable solvent (e.g., acetonitrile).

-

Add 10-15 mL of acetonitrile (B52724) to the tube.

-

Shake vigorously for 1 minute to ensure thorough mixing.

-

Add a pre-packaged salt mixture (commonly magnesium sulfate (B86663) and sodium chloride/acetate) to induce liquid-liquid partitioning.

-

Shake vigorously again for 1 minute.

-

Centrifuge the tube at a specified RPM for a set time (e.g., 5 minutes at 4000 rpm) to separate the acetonitrile layer (containing the analytes) from the aqueous and solid phases.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL centrifuge tube containing a d-SPE cleanup sorbent mixture. This mixture typically includes primary secondary amine (PSA) to remove organic acids and sugars, and magnesium sulfate to remove excess water. Other sorbents like C18 or graphitized carbon black (GCB) may be included depending on the matrix.[10]

-

Vortex the tube for 30-60 seconds.

-

Centrifuge the tube to pellet the d-SPE sorbent.

3. Final Extract Preparation and Analysis:

-

Carefully transfer the cleaned supernatant to a new vial.

-

The extract may be analyzed directly or evaporated and reconstituted in a suitable mobile phase for LC-MS/MS analysis.

-

Inject the final extract into the LC-MS/MS system.

4. LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 or similar reversed-phase column to separate the analytes. A gradient elution with mobile phases such as water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate, is typically employed.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both BAM and the deuterated internal standard are monitored for sensitive and selective detection.[7]

-

Quantification: The concentration of BAM in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both compounds.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 2,6-Dichlorobenzamide (BAM) using its deuterated internal standard.

Microbial Degradation Pathway of 2,6-Dichlorobenzamide (BAM)

The parent compound, BAM, is known to be degraded by certain microorganisms, such as Aminobacter sp. MSH1. This bacterium can utilize BAM as a sole source of carbon and nitrogen.[11][12] The initial and key step in this degradation pathway has been identified.

The degradation is initiated by an amidase enzyme, BbdA, which hydrolyzes the amide group of BAM to form 2,6-dichlorobenzoic acid (DCBA).[11] The subsequent degradation of DCBA to intermediates of the central metabolism, such as the TCA cycle, involves multiple further enzymatic steps that are currently less well-defined.[11]

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. 2,6-Dichlorobenzonitrile Degradation Pathway [eawag-bbd.ethz.ch]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. US3444196A - Methods of manufacturing 2,6-dichlorobenzamide - Google Patents [patents.google.com]

- 5. US20220396533A1 - Method for preparing deuterated organic compounds - Google Patents [patents.google.com]

- 6. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 7. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Toward Improved Bioremediation Strategies: Response of BAM-Degradation Activity to Concentration and Flow Changes in an Inoculated Bench-Scale Sediment Tank - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Mass spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision in quantitative analysis is paramount.[1] Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), has become the preferred method for its high sensitivity and selectivity. However, the inherent variability in sample preparation, matrix effects, and instrument response necessitates the use of internal standards to ensure reliable quantification. Among the various types of internal standards, deuterated standards—stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium (B1214612)—have emerged as the superior choice for achieving the highest levels of accuracy and robustness in mass spectrometric assays.[1][2] This technical guide provides an in-depth exploration of the core principles behind the use of deuterated standards in mass spectrometry, their advantages, and detailed experimental protocols.

Core Principles: The Power of Isotope Dilution

The cornerstone of using deuterated standards is the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is chemically identical to the analyte of interest but has a slightly higher mass due to the presence of deuterium (²H), the stable, heavier isotope of hydrogen.[2][3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave almost identically throughout the analytical process.[2][3]

By introducing a known quantity of the deuterated standard into a sample at the earliest possible stage, it acts as a perfect mimic for the analyte.[3] Any loss of the analyte during sample extraction, cleanup, or injection, as well as fluctuations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[3][4] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[4]

Key Advantages of Deuterated Standards

The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs, or quantification without an internal standard.[3][5]

| Feature | Advantage |

| Co-elution with Analyte | Deuterated standards have nearly identical chromatographic behavior to their non-labeled counterparts, meaning they elute at the same time. This is crucial for compensating for matrix effects that can suppress or enhance the analyte signal at a specific retention time.[6] |

| Correction for Matrix Effects | Biological samples like plasma, urine, and tissue are complex matrices that can interfere with the ionization of the target analyte.[2] A co-eluting deuterated standard experiences the same matrix effects, allowing for accurate normalization of the signal.[2] |

| Compensation for Sample Preparation Variability | Losses of the analyte can occur at various stages of sample preparation, including extraction and derivatization. Since the deuterated standard is added at the beginning, it accounts for these losses. |

| Correction for Instrumental Variability | The performance of a mass spectrometer can drift over time. A deuterated internal standard provides a constant reference to normalize these variations, ensuring consistency across different analytical runs and laboratories.[2][6] |

| High Accuracy and Precision | By mitigating the sources of variability, deuterated standards lead to significantly improved accuracy (closeness to the true value) and precision (reproducibility) of the quantitative results.[3][5] |

| Regulatory Acceptance | The use of deuterated internal standards is widely recognized and often recommended by regulatory agencies like the FDA and EMA for the validation of bioanalytical methods.[5][6] |

Experimental Workflow and Protocols

A typical quantitative LC-MS/MS analysis using a deuterated internal standard involves several key steps, from sample preparation to data analysis.

Caption: General workflow for quantitative analysis using a deuterated internal standard in LC-MS/MS.

Detailed Experimental Protocol: Protein Precipitation for Plasma Samples

This protocol describes a common and straightforward method for extracting a small molecule drug from a plasma sample using protein precipitation.

Materials:

-

Plasma samples (unknowns, calibration standards, quality controls)

-

Deuterated internal standard stock solution

-

Precipitation solvent (e.g., acetonitrile (B52724) or methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS vials

Procedure:

-

Aliquoting: To 100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.[3]

-

Vortexing: Briefly vortex each tube to ensure thorough mixing.

-

Protein Precipitation: Add 300 µL of cold precipitation solvent to each tube.

-

Vortexing: Vortex the tubes vigorously for 1-2 minutes to precipitate the plasma proteins.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or an LC-MS vial insert.

-

Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more rigorous cleanup for complex matrices like urine, leading to reduced matrix effects.[5]

Materials:

-

Urine samples

-

Deuterated internal standard stock solution

-

SPE cartridges (e.g., C18)

-

Vacuum manifold

-

Methanol (B129727) (for conditioning and elution)

-

Water (for equilibration)

-

Wash solvent (e.g., 5% methanol in water)

-

Elution solvent (e.g., methanol or acetonitrile)

Procedure:

-

Sample Preparation: Add 10 µL of the deuterated internal standard stock solution to 1 mL of each urine sample and vortex.[5]

-

SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water to equilibrate the stationary phase.[5] Do not let the cartridges go dry.

-

Sample Loading: Load the prepared urine samples onto the conditioned cartridges.

-

Washing: Pass 1 mL of the wash solvent through the cartridges to remove interfering substances.

-

Drying: Dry the cartridges under vacuum for 5-10 minutes.

-

Elution: Place clean collection tubes in the manifold and elute the analyte and internal standard with 1 mL of the elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Data Presentation and Interpretation

The use of a deuterated internal standard significantly improves the quality of quantitative data. The following tables illustrate the impact on key performance metrics.

Table 1: Comparison of Precision and Accuracy with and without a Deuterated Internal Standard

| Method | Analyte Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Precision (%RSD) | Accuracy (%Bias) |

| Without Internal Standard | 50.0 | 58.5 ± 7.2 | 12.3 | +17.0 |

| With Structural Analog IS | 50.0 | 53.1 ± 4.5 | 8.5 | +6.2 |

| With Deuterated IS | 50.0 | 50.8 ± 1.9 | 3.7 | +1.6 |

This table presents hypothetical data for illustrative purposes, reflecting typical improvements seen in practice.

Visualization of Core Concepts

The logical relationship for selecting an appropriate deuterated internal standard is critical for successful quantitative analysis.

Caption: Key decision points for selecting a suitable deuterated internal standard.

Applications in Drug Development and Proteomics

Deuterated standards are indispensable in various stages of drug development and research:

-

Pharmacokinetic (PK) Studies: Accurate quantification of drug and metabolite concentrations in biological fluids is crucial for determining absorption, distribution, metabolism, and excretion (ADME) profiles.[7][]

-

Toxicokinetic (TK) Studies: Similar to PK studies, TK studies rely on accurate measurements to assess the systemic exposure to a compound in toxicology studies.

-

Bioequivalence Studies: These studies require highly precise and accurate methods to compare the bioavailability of different formulations of a drug.

-

Quantitative Proteomics: In proteomics, stable isotope labeling with amino acids in cell culture (SILAC) using deuterated amino acids allows for the relative quantification of proteins between different cell populations.[9][10] Furthermore, full-length stable isotope-labeled proteins can be used as internal standards for absolute protein quantification.[11][12]

Conclusion

Deuterated internal standards are a cornerstone of high-quality quantitative analysis in mass spectrometry.[3][5] Their ability to mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for a wide range of variables, ensuring the generation of accurate, precise, and reliable data.[3][5] For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated standards are essential for producing data of the highest integrity and confidence.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. hwb.gov.in [hwb.gov.in]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

2,6-Dichlorobenzamide (BAM): A Comprehensive Technical Guide on its Environmental Sources, Fate, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorobenzamide (B151250) (BAM) is a persistent and mobile environmental contaminant primarily originating from the degradation of the herbicide dichlobenil (B1670455). Its frequent detection in groundwater poses a significant challenge for drinking water quality worldwide. This technical guide provides an in-depth overview of the sources, environmental fate, degradation pathways, and analytical methodologies for BAM. Quantitative data on its physicochemical properties, toxicity, and environmental concentrations are summarized in structured tables. Detailed experimental protocols for its analysis and the study of its degradation are provided, along with visualizations of key processes to aid in research and development.

Introduction

2,6-Dichlorobenzamide (BAM) is the primary and most persistent soil metabolite of the herbicide dichlobenil (2,6-dichlorobenzonitrile) and chlorthiamid (B1668887) (2,6-dichlorothiobenzamide).[1][2] Although the use of these herbicides has been restricted in many regions, the legacy of their application continues to be a significant environmental concern due to the persistence of BAM.[2] Its high water solubility and low sorption to soil particles contribute to its mobility, leading to the contamination of groundwater resources.[3][4] Understanding the sources, environmental behavior, and degradation of BAM is crucial for developing effective remediation strategies and ensuring the safety of drinking water.

Sources of 2,6-Dichlorobenzamide

The principal source of BAM in the environment is the microbial transformation of the herbicide dichlobenil.[5] Dichlobenil was widely used for weed control in non-agricultural areas, rights-of-way, and in certain fruit orchards.[4] In soil, microorganisms, particularly bacteria harboring nitrile hydratase enzymes, hydrolyze the nitrile group of dichlobenil to form BAM.[5] Another herbicide, chlorthiamid, also degrades to dichlobenil and subsequently to BAM in the soil.[2] Industrial production or use of BAM itself is not a significant source of environmental contamination.[2]

Environmental Fate

The environmental fate of BAM is characterized by its high persistence and mobility, particularly in aquatic systems.

Physicochemical Properties

BAM is a white crystalline solid with relatively high water solubility and a low octanol-water partition coefficient, indicating its hydrophilic nature.[2] These properties, summarized in Table 1, are key determinants of its environmental behavior.

Table 1: Physicochemical Properties of 2,6-Dichlorobenzamide (BAM)

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅Cl₂NO | [6] |

| Molecular Weight | 190.03 g/mol | [6] |

| Water Solubility | 2,700 mg/L | [2] |

| Melting Point | 199-201 °C | [2] |

| Vapor Pressure | 3.3 x 10⁻⁵ mm Hg at 25°C | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 0.77 | [2] |

| Kₒc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | 30 cm³/g | [2][6] |

| Henry's Law Constant | 1.2 x 10⁻⁹ atm·m³/mol | [2] |

Transport and Distribution

Due to its high water solubility and low soil organic carbon-water partitioning coefficient (Kₒc), BAM exhibits very high mobility in soil and has a strong tendency to leach into groundwater.[2][6] Its low Henry's Law constant suggests that volatilization from water or moist soil surfaces is not a significant fate process.[2] Once in groundwater, BAM is considered to be highly stable and can persist for extended periods.[3][4]

Environmental Concentrations

BAM is one of the most frequently detected pesticide metabolites in groundwater across Europe and other regions where dichlobenil was used.[7][8] Concentrations can vary significantly depending on historical land use and hydrogeological conditions.

Table 2: Reported Environmental Concentrations of 2,6-Dichlorobenzamide (BAM)

| Environmental Matrix | Concentration Range | Location/Study | Reference(s) |

| Groundwater | Mean: 0.318 µg/L; Max: 560 µg/L | Denmark (1992-2001) | [2] |

| Groundwater | Frequently > 0.1 µg/L | Europe | [9] |

| Small Water Supply Wells | Max: 14 µg/L | Denmark (2002) | [2] |

Degradation of 2,6-Dichlorobenzamide

The degradation of BAM in the environment is a slow process, primarily mediated by microbial activity. Abiotic degradation is generally considered to be insignificant under typical environmental conditions.

Biotic Degradation

The microbial degradation of BAM is the primary mechanism for its removal from the environment. Several bacterial strains have been identified that can degrade and even mineralize BAM.

The bacterium Aminobacter sp. strain MSH1 has been extensively studied for its ability to use BAM as a sole source of carbon, nitrogen, and energy.[7][10] This and other related Aminobacter strains are considered key players in the natural attenuation of BAM.[8]

The initial and rate-limiting step in the microbial degradation of BAM by Aminobacter sp. MSH1 is the hydrolysis of the amide group to form 2,6-dichlorobenzoic acid (2,6-DCBA).[7] This reaction is catalyzed by an amidase enzyme encoded by the bbdA gene, which is located on a plasmid (pBAM1).[3][11] The subsequent degradation of 2,6-DCBA to intermediates of the tricarboxylic acid (TCA) cycle is encoded by genes on a separate plasmid (pBAM2).[3][12] The complete pathway beyond 2,6-DCBA is still under investigation, but it is known to involve further dechlorination and ring cleavage.[7][13]

Figure 1: Microbial degradation pathway of Dichlobenil to BAM and its subsequent mineralization.

Abiotic Degradation

Abiotic degradation of BAM through processes such as hydrolysis or photolysis is generally considered to be very slow and not a significant contributor to its overall environmental fate.[2] In the atmosphere, vapor-phase BAM can be degraded by photochemically produced hydroxyl radicals with an estimated half-life of 5.6 days.[2]

Table 3: Degradation and Persistence of 2,6-Dichlorobenzamide (BAM)

| Parameter | Value | Conditions | Reference(s) |

| Biodegradation Half-life in Soil | 314 days to no degradation | Subsurface deposits | [14] |

| Atmospheric Half-life | 5.6 days (estimated) | Reaction with hydroxyl radicals | [2] |

| Persistence in Groundwater | High | - | [3][4] |

Toxicological Profile

The toxicological data for BAM indicates a relatively low acute toxicity. However, long-term exposure may have adverse effects.

Table 4: Toxicological Data for 2,6-Dichlorobenzamide (BAM)

| Endpoint | Value | Species | Reference(s) |

| Acute Oral LD₅₀ (male) | 1538 mg/kg bw | Mouse | [1][6] |

| Acute Oral LD₅₀ (female) | 1144 mg/kg bw | Mouse | [1][6] |

| NOAEL (13-week study) | 14 mg/kg bw/day | Rat | [1] |

| ADI (Acceptable Daily Intake) | 0.05 mg/kg bw | - | [1] |

| ARfD (Acute Reference Dose) | 0.3 mg/kg bw (for women of childbearing age) | - | [1] |

Experimental Protocols

Analysis of BAM in Water Samples by SPE-LC-MS/MS

This protocol describes a common method for the sensitive determination of BAM in water samples.

Figure 2: Experimental workflow for the analysis of BAM in water by SPE-LC-MS/MS.

Methodology:

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition a solid-phase extraction cartridge (e.g., Oasis HLB or C18) with methanol followed by deionized water.[15][16]

-

Pass the water sample (e.g., 500 mL to 1 L) through the cartridge.[15]

-

Wash the cartridge with deionized water to remove interfering substances.

-

Elute the retained BAM with a suitable organic solvent such as methylene chloride or acetonitrile (B52724).[15][16]

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the initial mobile phase.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.[16][17]

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor for specific precursor-to-product ion transitions for BAM for quantification and confirmation.[16][17]

-

-

Quantification:

-

Prepare a calibration curve using BAM standards of known concentrations.

-

Quantify BAM in the samples by comparing their peak areas to the calibration curve. The use of an isotopically labeled internal standard is recommended for improved accuracy.

-

Study of Microbial Degradation of BAM in Soil

This protocol outlines a microcosm study to assess the biodegradation of BAM in soil.

Methodology:

-

Soil Collection and Characterization: Collect soil from the site of interest. Characterize its physicochemical properties (pH, organic matter content, texture).

-

Microcosm Setup:

-

Distribute a known weight of soil (e.g., 50 g) into replicate glass flasks or vials.

-

Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).

-

Prepare sterile controls by autoclaving a subset of the soil microcosms.

-

-

Spiking with BAM:

-

Prepare a stock solution of BAM in a suitable solvent (e.g., acetone).

-

Spike the soil in the microcosms to achieve the desired initial concentration of BAM, ensuring the solvent evaporates completely.

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).

-

Maintain aerobic conditions by ensuring adequate headspace or periodic aeration.

-

-

Sampling and Analysis:

-

At predetermined time intervals, sacrifice replicate microcosms from both the live and sterile treatments.

-

Extract BAM and its potential metabolites from the soil using an appropriate solvent (e.g., acetonitrile or a mixture of acetone (B3395972) and water).

-

Analyze the extracts using LC-MS/MS or another suitable analytical technique to determine the concentrations of BAM and its degradation products.

-

-

Data Analysis:

-

Plot the concentration of BAM over time for both the live and sterile treatments.

-

Calculate the degradation rate and half-life of BAM in the live soil, correcting for any abiotic loss observed in the sterile controls.

-

Conclusion

2,6-Dichlorobenzamide is a significant environmental contaminant due to its persistence, mobility, and frequent occurrence in groundwater. Its primary source is the degradation of the herbicide dichlobenil. The environmental fate of BAM is largely governed by its high water solubility and low sorption to soil, leading to a high potential for groundwater contamination. While microbial degradation is the primary route for its removal from the environment, this process is generally slow. The bacterium Aminobacter sp. MSH1 has been identified as a key organism capable of mineralizing BAM. Continued research into the degradation pathways and the factors influencing the activity of BAM-degrading microorganisms is essential for developing effective bioremediation strategies. The analytical methods and experimental protocols outlined in this guide provide a framework for researchers to further investigate the environmental dynamics of this important contaminant.

References

- 1. fao.org [fao.org]

- 2. www2.mst.dk [www2.mst.dk]

- 3. Genetic (In)stability of 2,6-Dichlorobenzamide Catabolism in Aminobacter sp. Strain MSH1 Biofilms under Carbon Starvation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [helda.helsinki.fi]

- 5. [PDF] Genetic (In)stability of 2,6-Dichlorobenzamide Catabolism in Aminobacter sp. Strain MSH1 Biofilms under Carbon Starvation Conditions | Semantic Scholar [semanticscholar.org]

- 6. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Groundwater contamination with 2,6-dichlorobenzamide (BAM) and perspectives for its microbial removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Surface Colonization and Activity of the 2,6-Dichlorobenzamide (BAM) Degrading Aminobacter sp. Strain MSH1 at Macro- and Micropollutant BAM Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 2,6-Dichlorobenzonitrile Degradation Pathway [eawag-bbd.ethz.ch]

- 14. researchgate.net [researchgate.net]

- 15. epa.gov [epa.gov]

- 16. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

physical and chemical properties of 2,6-Dichlorobenzamide

An In-depth Technical Guide to 2,6-Dichlorobenzamide (B151250)

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological significance of 2,6-Dichlorobenzamide. The information is intended for researchers, scientists, and professionals in drug development and environmental science.

Core Properties of 2,6-Dichlorobenzamide

2,6-Dichlorobenzamide, often abbreviated as BAM, is a chemical compound belonging to the benzamide (B126) class.[1] It is characterized by a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 6, and a carboxamide group at position 1.[1] At room temperature, it exists as a white to off-white or pale cream crystalline solid or powder.[2][3][4]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2,6-Dichlorobenzamide are summarized below. These properties are crucial for its handling, application, and analysis in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₂NO | [1][3][5] |

| Molecular Weight | 190.03 g/mol | [6][7] |

| CAS Number | 2008-58-4 | [2][3] |

| Appearance | White to pale cream crystals or powder | [2][3][4] |

| Melting Point | 195 - 204 °C | [3][4][8] |

| Boiling Point | ~335 °C (estimated) | [8] |

| Density | ~1.44 g/cm³ | [8] |

| Water Solubility | 2.7 g/L (20-25 °C) | [1][8] |

| Organic Solvent Solubility | Soluble in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) | [2] |

| Vapor Pressure | 3.26 x 10⁻⁵ mmHg | [1] |

| logP (Octanol/Water) | 0.77 | [8] |

Spectral Data

Spectral data is essential for the structural elucidation and identification of 2,6-Dichlorobenzamide. Key spectral characteristics are outlined in the following table.

| Spectral Technique | Key Features and Observations |

| ¹H NMR | Spectra available, typically run in Acetone-d6.[9] |

| ¹³C NMR | Spectra available, typically run in Acetone-d6.[10] |

| Infrared (IR) Spectroscopy | FTIR and Gas Phase spectra are available for analysis.[1][5] |

| Mass Spectrometry (MS) | GC-MS data is available, showing characteristic fragmentation patterns.[1][11] |

Experimental Protocols

This section details methodologies for the synthesis and analysis of 2,6-Dichlorobenzamide, compiled from various sources.

Synthesis Protocol: Amidation of 2,6-Dichlorobenzoyl Chloride

A common method for synthesizing 2,6-Dichlorobenzamide and its derivatives is through the reaction of 2,6-dichlorobenzoyl chloride with an amine source, such as ammonium (B1175870) hydroxide (B78521) or a primary/secondary amine. The following is a generalized protocol based on standard amide bond formation reactions.[12][13]

Materials:

-

2,6-Dichlorobenzoyl chloride

-

Ammonium hydroxide (28% aqueous solution) or appropriate primary/secondary amine

-

Dioxane or another suitable anhydrous solvent (e.g., Dichloromethane)

-

Tertiary amine base (e.g., DIPEA), if using a primary/secondary amine salt

-

Anhydrous sodium sulfate

-

Round-bottom flask, stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the primary or secondary amine (1.0 - 1.2 eq) and a tertiary amine base (1.5 eq) in an anhydrous solvent. If using ammonium hydroxide, it can be used in excess.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Dissolve 2,6-dichlorobenzoyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel.

-

Extract the product with a suitable organic solvent like dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 2,6-Dichlorobenzamide product.

-

The product can be further purified by recrystallization from a suitable solvent like benzene.[14]

Analytical Protocol: Determination in Soil Samples

The following protocol outlines a method for the extraction and analysis of 2,6-Dichlorobenzamide from soil samples, based on an environmental chemistry method.[15]

Materials:

-

Soil sample

-

Hexane (B92381), Acetone, Ethyl acetate (B1210297)

-

Ammonium chloride solution

-

Saturated KMnO₄ solution, Solid Na₂S₂O₅

-

Wrist-action shaker, Suction flasks, Separatory funnels, Rotary film evaporator

-

Gas Chromatograph with an electron capture detector (GC-ECD)

Procedure:

-

Extraction:

-

Extract a soil sample with a 50:50 mixture of hexane:acetone and an ammonium chloride solution using a wrist-action shaker.

-

Filter the extract. Add water and salt to the filtrate and transfer to a separatory funnel.

-

Save the upper hexane layer. The aqueous layer is then extracted twice more with hexane. These hexane extracts primarily contain the parent compound, dichlobenil (B1670455).

-

The remaining aqueous layer is then extracted three times with ethyl acetate. The combined ethyl acetate extracts contain the 2,6-Dichlorobenzamide.

-

-

Cleanup:

-

The combined ethyl acetate extract is subjected to a cleanup step, such as using an alumina (B75360) column or Gel Permeation Chromatography (GPC).

-

-

Concentration & Analysis:

-

Evaporate the cleaned extract to dryness using a rotary evaporator.

-

Quantitatively transfer the residue to a volumetric flask using ethyl acetate and dilute to the final volume.

-

Analyze the sample by Gas Chromatography with an electron capture detector (GC-ECD), typically using a 3% OV-225 column. The method sensitivity is reported to be 0.01 mg/kg.[15]

-

Biological and Environmental Significance

2,6-Dichlorobenzamide is most notable as a major and persistent degradation product of the herbicides dichlobenil (2,6-dichlorobenzonitrile) and chlorthiamid.[8] Due to its stability and water solubility, it is a prominent groundwater contaminant frequently detected in monitoring studies.[16][17]

Environmental Fate and Degradation

BAM is formed primarily in soil from its parent herbicides and can leach into groundwater, where it is considered stable.[8] While highly recalcitrant, certain microorganisms, such as Aminobacter sp. MSH1, are capable of degrading BAM.[18] This microbial degradation pathway is a subject of significant research for potential bioremediation applications in drinking water treatment.[18]

Initial step in the microbial degradation of 2,6-Dichlorobenzamide (BAM).

Role in Drug Discovery

Beyond its environmental relevance, the 2,6-dichlorobenzamide scaffold has been utilized in medicinal chemistry. It has served as a core headgroup in the structure-based design of potent and selective small-molecule inhibitors of α5β1 integrin, which are being investigated for asthma therapy.[19] The chemical structure allows for modifications to explore structure-activity relationships (SAR) for developing new therapeutic agents.[19]

Visualization of Workflows

Graphical representations of experimental and logical processes can clarify complex procedures and relationships.

Generalized workflow for the synthesis of 2,6-Dichlorobenzamide.

Experimental workflow for the analysis of BAM in soil.

References

- 1. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2,6-Dichlorobenzamide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. Benzamide, 2,6-dichloro- [webbook.nist.gov]

- 6. 2,6-dichlorobenzamide (Ref: AE C653711) [sitem.herts.ac.uk]

- 7. 2,6-Dichlorobenzamide, 98% | Fisher Scientific [fishersci.ca]

- 8. www2.mst.dk [www2.mst.dk]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. US3444196A - Methods of manufacturing 2,6-dichlorobenzamide - Google Patents [patents.google.com]

- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 16. Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,6-Dichlorobenzamide (BAM) as a Metabolite of the Herbicide Dichlobenil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichlorobenzamide (B151250) (BAM), the primary and most persistent metabolite of the herbicide dichlobenil (B1670455). Dichlobenil, a widely used agent for weed control, undergoes microbial degradation in the soil to form BAM. Due to its high water solubility and persistence, BAM is a frequent contaminant of ground and surface water, often exceeding regulatory limits. This document delves into the formation, environmental fate, and toxicological profile of BAM. It includes detailed summaries of quantitative data, experimental protocols for its detection, and visual representations of its metabolic pathways and analytical workflows. This guide is intended to be a core resource for researchers, scientists, and professionals in drug development investigating the environmental and health impacts of pesticide metabolites.

Introduction

Dichlobenil (2,6-dichlorobenzonitrile) has been extensively used globally for the control of a broad spectrum of weeds in both agricultural and non-agricultural settings.[1][2] Its application, however, has led to environmental concerns primarily due to the formation of its persistent metabolite, 2,6-dichlorobenzamide (BAM).[1] BAM's chemical stability and high water solubility contribute to its mobility in soil and subsequent leaching into groundwater, leading to widespread contamination.[2][3] Understanding the transformation of dichlobenil to BAM, its environmental behavior, and its toxicological implications is crucial for risk assessment and the development of remediation strategies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both dichlobenil and BAM is essential for predicting their environmental transport and fate.

| Property | Dichlobenil | 2,6-Dichlorobenzamide (BAM) |

| Chemical Formula | C₇H₃Cl₂N | C⇂H₅Cl₂NO |

| Molecular Weight | 172.01 g/mol | 190.03 g/mol |

| CAS Number | 1194-65-6 | 2008-58-4 |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |

| Melting Point | 144-145 °C | 199-203 °C |

| Water Solubility | 18-25 mg/L | 2700 mg/L[4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.7-2.9 | 0.77[4] |

| Vapor Pressure | 7.1 x 10⁻⁴ Pa at 20°C | 4.4 x 10⁻³ Pa at 25°C[4] |

Metabolic Pathway and Degradation

The primary transformation of dichlobenil in the environment is its microbially-mediated conversion to BAM. This process is catalyzed by the enzyme nitrile hydratase, which is harbored by various soil bacteria.[5] This enzymatic reaction involves the hydration of the nitrile group of dichlobenil to an amide group, resulting in the formation of BAM.[5]

While BAM is notably persistent in the environment, some microorganisms are capable of its further degradation.[6] The initial step in BAM degradation is the hydrolysis of the amide bond by an amidase enzyme, yielding 2,6-dichlorobenzoic acid (2,6-DCBA).[6] Subsequent degradation pathways for 2,6-DCBA are less well-defined but are believed to proceed through further microbial action.

Environmental Fate and Occurrence

The contrasting physicochemical properties of dichlobenil and BAM dictate their different behaviors in the environment. Dichlobenil, with its lower water solubility and higher Log Kₒw, tends to bind to soil and sediment.[1][3] In contrast, BAM's high water solubility and low Log Kₒw make it highly mobile in the soil profile, readily leaching into groundwater.[2]

BAM is one of the most frequently detected pesticide metabolites in groundwater across Europe and North America, often at concentrations exceeding the European Commission's drinking water limit of 0.1 µg/L.[2][3] Its persistence means that even after the cessation of dichlobenil use, BAM can continue to be detected in water sources for extended periods.

Table of Environmental Concentrations of BAM

| Matrix | Location | Concentration Range | Reference |

| Groundwater | Denmark | 0.040 - 560 µg/L | [7] |

| Groundwater | Europe | Frequently > 0.1 µg/L | [2][3] |

| Surface Water | Various | Not specified | |

| Soil | Denmark | Up to 100 µg/kg (for dichlobenil) | [4] |

Toxicological Profile

The toxicity of both dichlobenil and its metabolite BAM has been the subject of numerous studies.

5.1. Acute and Chronic Toxicity

The acute toxicity of BAM is generally considered to be low to moderate.

| Compound | Species | Route | LD₅₀ | Reference |

| Dichlobenil | Rat | Oral | 2056-3160 mg/kg | |

| Dichlobenil | Mouse | Oral | 1011 mg/kg | |

| BAM | Rat | Oral | >2000 mg/kg | |

| BAM | Mouse | Oral | >2000 mg/kg |

Chronic exposure studies on dichlobenil have indicated potential effects on the liver and kidneys at high doses. For BAM, the data on chronic toxicity is less extensive, but it is generally considered to be less toxic than its parent compound.

5.2. Mechanisms of Toxicity and Signaling Pathways

The most well-documented toxic effect of dichlobenil is its specific toxicity to the olfactory mucosa in rodents.[6] This toxicity is mediated by the metabolic activation of dichlobenil by cytochrome P450 enzymes in the olfactory tissue, leading to the formation of reactive metabolites that cause cellular damage, including vacuolations and necrosis.[5]

While specific signaling pathways have not been definitively elucidated for dichlobenil or BAM-induced toxicity, some studies suggest the involvement of oxidative stress.[7] The generation of reactive oxygen species (ROS) during the metabolism of xenobiotics can potentially activate various cellular stress response pathways. However, direct evidence linking dichlobenil or BAM to specific pathways like Nrf2, MAPK, or NF-κB is currently lacking and represents a significant area for future research.

Experimental Protocols

Accurate and sensitive analytical methods are crucial for monitoring BAM in environmental and biological matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

6.1. Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

-

Sample Collection: Collect water samples in clean glass bottles.

-

pH Adjustment: Acidify the water sample to pH 2-3 with a suitable acid (e.g., hydrochloric acid).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by acidified deionized water.

-

Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with acidified deionized water to remove interfering substances.

-

Elution: Elute the retained BAM from the cartridge using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent for analysis.

6.2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph: Agilent 6890 GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Agilent 5973 MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for BAM (e.g., m/z 189, 191, 154).

Conclusion

2,6-Dichlorobenzamide (BAM) is a significant environmental metabolite of the herbicide dichlobenil, characterized by its persistence and high mobility in aqueous environments. Its widespread detection in groundwater highlights the long-term environmental impact of its parent compound. While the acute toxicity of BAM is relatively low, its persistence and potential for chronic exposure warrant continued monitoring and research. A significant knowledge gap remains concerning the specific molecular signaling pathways affected by BAM and dichlobenil. Future toxicogenomic and metabolomic studies are needed to elucidate the precise mechanisms of toxicity and to better assess the risks associated with human and environmental exposure. The analytical methods outlined in this guide provide a robust framework for the continued surveillance of this important environmental contaminant.

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. Metabolic activation of the olfactory toxicant, dichlobenil, in rat olfactory microsomes: comparative studies with p-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.who.int [apps.who.int]

- 4. Common and distinct gene expression patterns induced by the herbicides 2,4-dichlorophenoxyacetic acid, cinidon-ethyl and tribenuron-methyl in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of dichlobenil on ultrastructural morphology and cell replication in the mouse olfactory mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tissue-binding and toxicity of compounds structurally related to the herbicide dichlobenil in the mouse olfactory mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: 2,6-Dichlorobenzamide-3,4,5-d3 Analytical Standard

This technical guide provides an in-depth overview of the 2,6-Dichlorobenzamide-3,4,5-d3 analytical standard, designed for researchers, scientists, and professionals in drug development and environmental analysis. This document covers the compound's properties, commercial availability, and detailed analytical methodologies.

Introduction

2,6-Dichlorobenzamide (B151250) (BAM) is the primary and persistent degradation product of the herbicide dichlobenil (B1670455). Due to its mobility in soil and potential to contaminate groundwater, the monitoring of BAM levels in environmental samples is of significant importance. This compound is the deuterated form of BAM and serves as an ideal internal standard for quantification in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Compound Properties and Commercial Availability

The key properties of this compound are summarized below. This analytical standard is available from several reputable suppliers.

Table 1: Chemical and Physical Properties

| Property | Value |

| Synonyms | 2,6-Dichlorobenzamide D3, 2,6-Dichlorophenyl D3, BAM-d3 (phenyl-d3)[1][2] |

| CAS Number | 1219804-28-0[1][3][4] |

| Unlabelled CAS Number | 2008-58-4[1][3][5] |

| Molecular Formula | C₇D₃H₂Cl₂NO[1] |

| Molecular Weight | 193.05[3] |

| Isotopic Enrichment | ≥98 atom % D[3][6] |

| Appearance | Neat solid[1][7] |

| Storage Conditions | Store at room temperature, protected from light and moisture.[3][4] |

| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years.[3] |

Table 2: Commercial Suppliers

| Supplier | Product Code | Available Quantities |

| CDN Isotopes | D-6700[3] | 0.1 g, 0.25 g[3] |

| LGC Standards | TRC-D431746, CDN-D-6700[1][7] | 0.1 g, 0.25 g[6] |

| Clinivex | - | Inquire for details[4] |

Metabolic Pathway and Analytical Workflow

2,6-Dichlorobenzamide is formed from the herbicide dichlobenil in the environment. The use of its deuterated analog as an internal standard is a common practice in analytical chemistry for accurate quantification.

Metabolic degradation of Dichlobenil and the subsequent analytical workflow for BAM quantification.

Experimental Protocols

The following are detailed experimental protocols for the analysis of 2,6-Dichlorobenzamide in water samples using the deuterated internal standard. These methods are based on established procedures for the unlabelled compound.[8][9][10]

Preparation of Standard Solutions

-

Primary Stock Solution (100 mg/L): Accurately weigh 10.0 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol (B129727). Ensure the standard is completely dissolved.[8]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with a suitable solvent (e.g., methanol or acetone/petroleum ether) to create calibration standards at concentrations ranging from 1 ng/mL to 50 ng/mL.[9]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted for water sample analysis.

-

Sample Collection: Collect a 1-liter water sample in a clean glass container.

-

Internal Standard Spiking: Fortify the water sample with a known concentration of the this compound internal standard.

-

SPE Cartridge Conditioning: Use a C18 or divinylbenzene (B73037) (DVB) SPE cartridge. Condition the cartridge by passing methanol followed by deionized water.

-

Sample Loading: Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 80 mL/min under vacuum.[8]

-

Elution: Elute the retained analytes (BAM and the deuterated internal standard) from the cartridge with an appropriate solvent, such as methylene (B1212753) chloride or ethyl acetate (B1210297).[8][9]

-

Concentration: Gently concentrate the eluate under a stream of nitrogen. A keeper solvent like 1-heptanol (B7768884) can be added to prevent complete dryness.[8]

-

Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent for injection into the analytical instrument.

A typical workflow for the solid-phase extraction of 2,6-Dichlorobenzamide from water samples.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Monitoring Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor: Select characteristic ions for both native BAM (e.g., m/z 171, 173, 189) and the deuterated internal standard.[8]

-

LC-MS/MS Analysis